An In-depth Technical Guide to 4-Fluoro-3-methylphenyl Isocyanate (CAS 351003-65-1)
An In-depth Technical Guide to 4-Fluoro-3-methylphenyl Isocyanate (CAS 351003-65-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-methylphenyl isocyanate is a key building block in synthetic organic chemistry, particularly valued in the development of novel therapeutic agents. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the phenyl ring, make it a versatile reagent for introducing the 4-fluoro-3-methylphenyl ureido moiety into target molecules. This guide provides a comprehensive overview of the physicochemical properties, safety and handling, and synthetic applications of 4-Fluoro-3-methylphenyl isocyanate, with a focus on its role in the synthesis of bioactive compounds, such as furin inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support its use in research and drug discovery.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, along with the safety precautions, is paramount for the effective and safe handling of 4-Fluoro-3-methylphenyl isocyanate.
Physicochemical Properties
The key physicochemical properties of 4-Fluoro-3-methylphenyl isocyanate are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 351003-65-1 | |
| Molecular Formula | C₈H₆FNO | |
| Molecular Weight | 151.14 g/mol | |
| Boiling Point | 186 °C (lit.) | |
| Density | 1.172 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.5120 (lit.) | |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Storage Temperature | 2-8°C |
Spectroscopic Data
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¹H NMR (of 4-Fluorophenyl isocyanate in CDCl₃): Chemical shifts are expected in the aromatic region, influenced by the fluorine and isocyanate groups.
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¹³C NMR (of 4-Fluorophenyl isocyanate): The spectrum would show characteristic peaks for the aromatic carbons, with the carbon of the isocyanate group appearing downfield.
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IR: A strong, characteristic absorption band for the isocyanate group (-N=C=O) is expected around 2250-2275 cm⁻¹.
Researchers can obtain specific analytical data from commercial suppliers upon request.[1][2][3]
Safety and Handling
4-Fluoro-3-methylphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
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Signal Word: Danger
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Hazard Statements: Flammable liquid and vapor (H226). Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332). Causes skin irritation (H315). May cause an allergic skin reaction (H317). Causes serious eye irritation (H319). May cause allergy or asthma symptoms or breathing difficulties if inhaled (H334). May cause respiratory irritation (H335).
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Pictograms: GHS02 (Flame), GHS07 (Exclamation Mark), GHS08 (Health Hazard)
Precautionary Measures:
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Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
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Keep container tightly closed.
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Wear protective gloves, protective clothing, eye protection, and face protection.
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Use only outdoors or in a well-ventilated area.
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In case of inadequate ventilation, wear respiratory protection.
Applications in Drug Discovery and Chemical Synthesis
The isocyanate functional group is a highly reactive electrophile that readily participates in nucleophilic addition reactions, most notably with amines to form urea derivatives, and with alcohols to form carbamates. This reactivity makes 4-Fluoro-3-methylphenyl isocyanate a valuable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications.
Synthesis of Urea Derivatives as Bioactive Molecules
A primary application of 4-Fluoro-3-methylphenyl isocyanate is in the synthesis of substituted ureas, a scaffold present in numerous biologically active compounds. The reaction involves the addition of a primary or secondary amine to the isocyanate, yielding the corresponding urea derivative.
A notable application is the synthesis of guanidinylated 2,5-dideoxystreptamine derivatives, which have been identified as potent inhibitors of furin.[4] Furin is a proprotein convertase that plays a critical role in the maturation of a wide range of proteins involved in various pathological processes, including cancer and viral infections.[4]
The Role of Furin in Disease: A Key Target
Furin is implicated in the progression of several diseases due to its role in activating precursor proteins.[4] For instance, in many cancers, furin is overexpressed and contributes to tumor growth, metastasis, and angiogenesis by processing growth factors and matrix metalloproteinases.
In the context of infectious diseases, furin is crucial for the proteolytic activation of viral envelope proteins, a necessary step for viral entry into host cells. A prominent example is its role in the cleavage of the spike (S) protein of SARS-CoV-2, the virus responsible for COVID-19.[5][6][7] This cleavage event at the S1/S2 site is essential for efficient viral fusion and infection of lung cells.[5][8] Therefore, inhibitors of furin are being actively investigated as potential therapeutic agents for cancer and viral diseases.
The following diagram illustrates the critical role of furin in the activation of the SARS-CoV-2 spike protein, facilitating viral entry.
References
- 1. 351003-65-1|4-Fluoro-3-methylphenyl isocyanate|BLD Pharm [bldpharm.com]
- 2. 351003-65-1 | Isocianato di 4-fluoro-3-metilfenile | 4-Fluoro-3-methylphenyl Isocyanate - Capot chimico [capotchem.com]
- 3. 4-Fluorophenyl isocyanate(1195-45-5) 13C NMR spectrum [chemicalbook.com]
- 4. Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Furin cleavage site in the SARS-CoV-2 coronavirus glycoprotein | Virology Blog [virology.ws]
- 8. SARS-CoV-2 Spike Furin Cleavage Site and S2′ Basic Residues Modulate the Entry Process in a Host Cell-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
